molecular formula C10H9NO B169032 2-(Furan-2-ylmethyl)pyridine CAS No. 106584-05-8

2-(Furan-2-ylmethyl)pyridine

Cat. No. B169032
M. Wt: 159.18 g/mol
InChI Key: CWQZMVGMWNZGPX-UHFFFAOYSA-N
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Description

“2-(Furan-2-ylmethyl)pyridine” is a compound that contains a furan ring and a pyridine ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of “2-(Furan-2-ylmethyl)pyridine” involves several steps. One method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N - (pyridin-2-yl)furan-2-carboxamide. The subsequent treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene affords the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in alkaline solution to yield 2- (furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of “2-(Furan-2-ylmethyl)pyridine” can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between the furan and pyridine rings is 73.52 (14)° .


Chemical Reactions Analysis

The chemical reactions of “2-(Furan-2-ylmethyl)pyridine” are diverse due to the presence of both furan and pyridine rings. The furan ring can undergo reactions such as electrophilic aromatic substitution or hydrogenation. The pyridine ring can undergo nucleophilic substitutions, condensation reactions, oxidations, or reductions .

Scientific Research Applications

  • DNA Interaction and Anticancer Activity : A derivative of 2-(Furan-2-ylmethyl)pyridine, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, shows potent anticancer activity. It acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor, with stronger activity and less DNA toxicity compared to etoposide, a topoisomerase II poison. This compound exhibits caspase 3-independent anticancer activity, providing a potential new avenue for cancer treatment (Jeon et al., 2017).

  • Supramolecular and Coordination Chemistry : Derivatives based on pyridine-2-6- and furan-2,5-dicarboxamide scaffolds, closely related to 2-(Furan-2-ylmethyl)pyridine, display a range of chemical properties and biological activities. They are of significant interest in supramolecular and coordination chemistry, as well as in the discovery of new pharmacologically active compounds. These derivatives exhibit unique supramolecular features and intermolecular contacts, as revealed by crystallographic studies (Pućkowska et al., 2022).

  • Synthesis of Functionalized 2-Pyridones : A method for synthesizing highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides has been developed. This process, involving Pd-catalyzed aerobic oxidative dicarbonation reactions, suggests potential utility in filtering shortwave radiation due to the absorption spectra of some of these 2-pyridones (Yang et al., 2021).

  • Interaction with Nucleic Acids and Antioxidant Properties : Studies on hydrazone complexes derived from 2-(Furan-2-ylmethyl)pyridine have explored their interactions with nucleic acids and bovine serum albumin, as well as their antioxidant properties. These complexes demonstrate significant antioxidant activity, with the Cu 2+ coordinated complex showing superior biological activity (Sathyadevi et al., 2012).

  • Cognitive Disorder Treatment : A compound structurally similar to 2-(Furan-2-ylmethyl)pyridine, namely (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), has been identified as a selective α7 neuronal nicotinic acetylcholine receptor agonist. This compound shows promise as a drug candidate for treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

Future Directions

Furan derivatives, including “2-(Furan-2-ylmethyl)pyridine”, have potential applications in various fields such as fuels, biochemical production, and the synthesis of chiral furans . The future research directions could involve exploring these applications further and developing more efficient synthesis methods for “2-(Furan-2-ylmethyl)pyridine” and its derivatives .

properties

IUPAC Name

2-(furan-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQZMVGMWNZGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543709
Record name 2-[(Furan-2-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-ylmethyl)pyridine

CAS RN

106584-05-8
Record name 2-[(Furan-2-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Jin, P Zheng, WT Wong… - Advanced Synthesis & …, 2017 - Wiley Online Library
An efficient selenium‐catalyzed direct oxidation of benzylpyridines in aqueous DMSO has been successfully developed by using molecular oxygen as the oxidant. A variety of …
Number of citations: 57 onlinelibrary.wiley.com

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